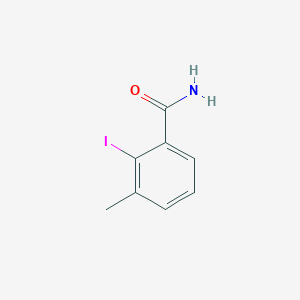

2-Iodo-3-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNGKYGLSXVGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo 3 Methylbenzamide and Its Derivatives

Direct Synthetic Routes to 2-Iodo-3-methylbenzamide

The direct synthesis of the parent this compound can be achieved through the amidation of 2-iodo-3-methylbenzoic acid derivatives. This typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.

Amidation of 2-Iodo-3-methylbenzoic Acid Derivatives

A common and effective strategy for the synthesis of this compound involves the conversion of 2-iodo-3-methylbenzoic acid into a more reactive species, which is then treated with an ammonia (B1221849) equivalent or a primary amine.

A well-established method for activating a carboxylic acid is its conversion to an acyl chloride. This is typically accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-iodo-3-methylbenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with amines.

For instance, 3-iodo-4-methylbenzoic acid is converted to its corresponding acyl chloride by refluxing in thionyl chloride. thieme-connect.com A similar procedure can be applied to 2-iodo-3-methylbenzoic acid. The general reaction is as follows:

Reaction Scheme for Acyl Chloride Formation

This reactive acyl chloride can then be used directly in the next step without extensive purification.

Once the acyl chloride is formed, it can be reacted with a primary amine to yield the corresponding N-substituted this compound. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

A specific example is the synthesis of 2-iodo-N-isopropyl-3-methylbenzamide. nsf.govmdpi.com In this procedure, 2-iodo-3-methylbenzoyl chloride is reacted with isopropylamine (B41738) in dichloromethane (B109758), with triethylamine serving as the base. This reaction proceeds efficiently to give the desired amide product in high yield. nsf.govmdpi.com

Table 1: Synthesis of 2-Iodo-N-isopropyl-3-methylbenzamide nsf.govmdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |

| 2-Iodo-3-methylbenzoyl chloride | Isopropylamine | Triethylamine | Dichloromethane | 2-Iodo-N-isopropyl-3-methylbenzamide | 94% |

Synthesis of Substituted 2-Iodobenzamide (B1293540) Analogs

The synthetic routes can be adapted to produce a wide array of substituted 2-iodobenzamide analogs, which are valuable in various fields, including medicinal chemistry and materials science.

N-Substituted 2-Iodobenzamides

N-substituted 2-iodobenzamides are a prominent class of derivatives. Their synthesis generally follows the amidation pathways described previously, using a primary or secondary amine as the nucleophile. These compounds are precursors for a variety of cyclization reactions. rsc.orgrsc.org

The synthesis of N-benzyl-2-iodobenzamide is a representative example of the preparation of N-substituted analogs. A common method involves the reaction of 2-iodobenzoyl chloride with benzylamine (B48309). beilstein-journals.org

A typical procedure involves dissolving the amine (e.g., a benzylamine derivative) in an anhydrous solvent like dichloromethane, followed by the addition of 2-iodobenzoyl chloride and a base such as anhydrous triethylamine. The reaction mixture is stirred at room temperature until the starting amine is consumed. beilstein-journals.org This methodology provides a straightforward route to N-benzyl-2-iodobenzamides, which can then be used in further synthetic transformations, such as palladium-catalyzed cyclization reactions. beilstein-journals.org Another approach involves the direct coupling of 2-iodobenzoic acid with benzylamine using a suitable coupling agent. smolecule.com

Table 2: General Procedure for N-Benzyl-2-iodobenzamide Synthesis beilstein-journals.org

| Substrate | Reagent 1 | Reagent 2 | Solvent | Product Class |

| Benzylamine Derivative | 2-Iodobenzoyl chloride | Triethylamine | Dichloromethane | N-Benzyl-2-iodobenzamide |

2-Iodo-N-methylbenzamide Synthesis

The synthesis of 2-Iodo-N-methylbenzamide has been explored in the context of its potential as a model system for studying inflammatory diseases. Preliminary studies indicate that it exhibits a high rate of nucleophilic attack and reacts with palladium complexes, suggesting its utility in coupling reactions. biosynth.com The compound's reactivity is significantly influenced by the deuterium (B1214612) isotope effect, where substituting hydrogen with deuterium atoms at various positions on the molecule can affect the reaction yield. biosynth.com

In one reported approach, 2-Iodo-N-methylbenzamides have been reacted with alkynyl anilines in the presence of a copper catalyst to form 3-(2-aminobenzylidene)-2-substituted isoindolinone derivatives. researchgate.net This reaction proceeds via a C-terminal attack of the 2-alkynylaniline on the 2-iodobenzamide. researchgate.net

2-Iodo-N-isopropyl-3-methylbenzamide Synthesis

A common route to 2-Iodo-N-isopropyl-3-methylbenzamide involves the amidation of 2-iodo-3-methylbenzoyl chloride. In a typical procedure, 2-iodo-3-methylbenzoyl chloride is reacted with isopropylamine in the presence of triethylamine in a solvent like dichloromethane. This method has been reported to afford the product in high yield (94%). mdpi.com

Another approach starts from 2-iodo-3-methylbenzoic acid, which is first converted to the corresponding acid chloride using thionyl chloride. core.ac.uk The resulting 2-iodo-3-methylbenzoyl chloride is then reacted with isopropylamine to yield 2-Iodo-N-isopropyl-3-methylbenzamide. core.ac.uk

A two-step synthesis starting from 2-amino-5-methylbenzoic acid has also been described. chemicalbook.com The first step is a Sandmeyer-type reaction where the amino group is converted to an iodo group using sodium nitrite (B80452) and potassium iodide. The resulting 2-iodo-5-methylbenzoic acid is then treated with thionyl chloride to form the acid chloride, which subsequently reacts with isopropylamine in the presence of triethylamine to give the final product. chemicalbook.com

Table 1: Synthesis of 2-Iodo-N-isopropyl-3-methylbenzamide

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Iodo-3-methylbenzoyl chloride | Isopropylamine, Triethylamine | Dichloromethane | 94% | mdpi.com |

| 2-Iodo-3-methylbenzoic acid | Thionyl chloride, Isopropylamine | Not specified | Not specified | core.ac.uk |

N-(2-Iodophenyl)-3-methoxy-N-methylbenzamide Synthesis

The synthesis of N-(2-Iodophenyl)-3-methoxy-N-methylbenzamide typically begins with the formation of the corresponding amide, N-(2-iodophenyl)-3-methoxybenzamide. clockss.org This is achieved by first activating 3-methoxybenzoic acid with oxalyl chloride in the presence of a catalytic amount of DMF. clockss.org The resulting acid chloride is then reacted with 2-iodoaniline (B362364) and triethylamine in dichloromethane to produce the secondary amide. clockss.org Subsequent N-methylation of this intermediate with methyl iodide and a base like sodium hydride affords the final product, N-(2-Iodophenyl)-3-methoxy-N-methylbenzamide, in good yield. clockss.org

Table 2: Synthesis of N-(2-Iodophenyl)-3-methoxy-N-methylbenzamide

| Step | Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Amide Formation | 3-Methoxybenzoic acid, 2-Iodoaniline | Oxalyl chloride, DMF, Triethylamine | Dichloromethane | Not specified | clockss.org |

2-Iodo-N-(2,6-dimethylphenyl)benzamide Synthesis

The synthesis of N-(2,6-dimethylphenyl)benzamide has been reported in the literature, and its structure has been characterized by X-ray diffraction. nih.gov The synthesis of the iodo-derivative, 2-Iodo-N-(2,6-dimethylphenyl)benzamide, would likely follow a similar procedure, starting from 2-iodobenzoic acid or its corresponding acid chloride and reacting it with 2,6-dimethylaniline. The structural analysis of the non-iodinated analogue reveals that the two aromatic rings are nearly orthogonal to each other. nih.gov

Benzo-Fused and Other Ring-Substituted Iodobenzamide Derivatives

Synthesis of 2,N-dihydroxy-5-iodo-3-methylbenzamide

The synthesis of 2,N-dihydroxy-5-iodo-3-methylbenzamide has been achieved starting from methyl 2-hydroxy-5-iodo-3-methylbenzoate. nih.gov This starting material is prepared from 3-methyl salicylic (B10762653) acid through esterification followed by iodination with sodium iodide in the presence of sodium hypochlorite. nih.gov The subsequent reaction of methyl 2-hydroxy-5-iodo-3-methylbenzoate with hydroxylamine (B1172632) hydrochloride yields 2,N-dihydroxy-5-iodo-3-methylbenzamide in very good yield. nih.gov

Table 3: Synthesis of 2,N-dihydroxy-5-iodo-3-methylbenzamide

| Starting Material | Reagents | Yield | Reference |

|---|

Approaches to 5-Iodo-7-methylbenzo[d]isoxazol-3-one Derivatives

5-Iodo-7-methylbenzo[d]isoxazol-3-one can be synthesized from 2,N-dihydroxy-5-iodo-3-methylbenzamide. nih.gov The cyclization is effected using carbonyldiimidazole, which provides the target compound in almost quantitative yield. nih.gov This benzo[d]isoxazol-3-one can be further functionalized. For instance, methylation with iodomethane (B122720) can lead to a mixture of N-methylated and O-methylated products, namely 5-iodo-2,7-dimethyl-benzo[d]isoxazol-3-one and 5-iodo-3-methoxy-7-methylbenzo[d]isoxazole. nih.gov

Table 4: Synthesis of 5-Iodo-7-methylbenzo[d]isoxazol-3-one

| Starting Material | Reagents | Yield | Reference |

|---|

Scalability and Process Optimization in Synthesis

The transition from laboratory-scale synthesis to larger, more industrially relevant quantities is a critical aspect of chemical development. For this compound and its derivatives, scalability and process optimization are driven by their potential applications in various fields, including as pharmaceutical intermediates and functional materials. aromsyn.com This section explores the practicalities of producing these compounds on a larger scale, from established gram-scale procedures to the nuanced considerations required for custom synthesis in a research and development context.

The synthesis of this compound and its N-substituted derivatives has been successfully demonstrated on the gram scale, indicating the viability of these methods for producing substantial quantities for research and further development. One documented procedure involves the reaction of 2-iodo-3-methylbenzoyl chloride with an appropriate amine. For instance, the synthesis of 2-Iodo-N-isopropyl-3-methylbenzamide was achieved by reacting 1.063 grams of 2-iodo-3-methylbenzoyl chloride with isopropylamine, yielding 1.084 grams (a 94% yield) of the final product. mdpi.com This highlights a robust and high-yielding amidation reaction suitable for producing gram quantities of N-alkylated derivatives.

General amide formation can also be achieved by treating the corresponding carboxylic acid, 2-iodo-3-methylbenzoic acid, with a chlorinating agent like thionyl chloride (SOCl₂) followed by the addition of the desired amine. acs.org While specific gram-scale yields for the parent this compound via this exact route are not detailed in the provided literature, the successful gram-scale synthesis of related benzamides supports the feasibility of this approach. sioc-journal.cn For example, the synthesis of other benzamide (B126) derivatives has been successfully scaled to produce over a gram of product. sioc-journal.cnsci-hub.se

Furthermore, palladium-catalyzed C-H functionalization reactions, a modern synthetic tool, have also been proven effective on a gram scale for iodo-benzamide derivatives. mdpi.com Although the specific substrate was not this compound itself, the successful synthesis of N-(2-Bromophenyl)-4-Iodo-N-Methylbenzamide at a 1.0-gram scale demonstrates that complex, late-stage functionalizations on similar scaffolds are scalable. mdpi.com Commercial suppliers also confirm the availability of flexible production for this compound, ranging from gram to kilogram scales, underscoring the existence of reliable and optimized synthetic protocols. aromsyn.com

A notable reaction is the synthesis of 2-iodo-3-methyl benzocoumarin, a derivative formed from a starting material related to this compound, which has been observed in gram-scale synthesis attempts. sci-hub.se

| Starting Material | Reagents | Product | Scale (Starting Material) | Yield |

| 2-iodo-3-methylbenzoyl chloride | Isopropylamine, Triethylamine | 2-Iodo-N-isopropyl-3-methylbenzamide | 1.063 g | 94% mdpi.com |

| 2-iodo-3-methylbenzoic acid | SOCl₂, (S)-3-amino-2,4-dimethylpentan-2-ol, Triethylamine | (S)-N-(2-hydroxy-2,4-dimethylpentan-3-yl)-2-iodo-3-methylbenzamide | 204 mg (0.204 g) | 100% acs.org |

| 4-iodo-N-methyl-N-phenylbenzamide | NBS, Na₂S₂O₈, Pd(OAc)₂, TFAA, TFA | N-(2-Bromophenyl)-4-Iodo-N-Methylbenzamide | 1.0 g | Not specified mdpi.com |

The custom synthesis of this compound and its derivatives for research and development (R&D) is guided by the specific end-use of the molecule. A primary driver for its synthesis is its utility as a versatile intermediate. aromsyn.com The presence of the iodo group makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, which are fundamental for constructing more complex molecules. nih.govrsc.org This allows for the introduction of diverse functionalities, making it a valuable building block in the development of new pharmaceutical agents and functional materials. aromsyn.comcore.ac.uk

In the context of drug discovery, iodo-containing benzamides are precursors to bioactive molecules. For example, derivatives are used in the synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and other potential therapeutic agents. nih.govrsc.org Therefore, custom synthesis for R&D often requires not just the target molecule but also a high degree of purity and the flexibility to produce a range of analogues for structure-activity relationship (SAR) studies. This involves optimizing reaction pathways to maximize yield and minimize costs, even at the research scale. aromsyn.com

Another key consideration is the development of sustainable and environmentally benign synthetic methods. Modern R&D emphasizes "green chemistry," which favors transition-metal-free reactions or the use of highly efficient and recyclable catalysts. acs.org The development of hypervalent iodine-mediated reactions, for instance, offers a more environmentally moderate alternative to transformations that use toxic heavy metals. acs.orgacs.org

Furthermore, for applications in areas like materials science, such as the development of biodegradable X-ray contrasting agents, the synthetic route must be tunable to control the material's properties. core.ac.uk This requires precise control over the molecular structure, which can be achieved through carefully designed custom synthesis routes. Companies that specialize in custom synthesis offer flexible process routes and capacity, from gram-scale pilot tests for initial research to larger-scale production for more advanced development, ensuring that the specific technical requirements of the R&D project are met. aromsyn.com

Reactivity and Transformations of 2 Iodo 3 Methylbenzamide in Organic Synthesis

Hypervalent Iodine(III)-Mediated Transformations

Hypervalent iodine compounds have emerged as versatile and environmentally benign alternatives to traditional heavy metal reagents in a variety of oxidative transformations. nih.govresearchgate.net Derivatives of 2-iodobenzamide (B1293540) are precursors to hypervalent iodine(III) species, which can act as potent oxidants or catalysts.

The oxidation of the iodine center in 2-iodobenzamides elevates it to a hypervalent state, creating highly reactive reagents. A common class of these reagents is the benziodazolones.

A straightforward and convenient one-step method for synthesizing benziodazolone derivatives involves the direct oxidation of the corresponding 2-iodobenzamides. mdpi.comresearchgate.netresearchgate.net This transformation is typically achieved using meta-Chloroperoxybenzoic acid (m-CPBA) as the oxidant in a solvent such as acetonitrile (B52724) at room temperature. mdpi.com The general procedure involves adding the 2-iodobenzamide to a stirred mixture of m-CPBA. mdpi.com After several hours, the solvent is removed, and the resulting solid residue is washed with a non-polar solvent like diethyl ether to yield the analytically pure benziodazolone product as a stable, solid compound. mdpi.comresearchgate.net This method avoids harsh conditions and provides good to moderate yields of these valuable hypervalent iodine heterocycles. mdpi.comcolab.ws

Once synthesized, benziodazolones prove to be effective reagents for coupling reactions. In combination with triphenylphosphine (B44618) (PPh3) and a base like pyridine, these hypervalent iodine compounds can facilitate the smooth reaction of alcohols or amines to generate the corresponding esters or amides. mdpi.comresearchgate.netdntb.gov.ua Research has indicated that these novel benziodazolone reagents can exhibit greater efficiency in esterification compared to their analogous benziodoxolone counterparts. mdpi.comresearchgate.net This reactivity makes them useful tools for constructing key chemical bonds in organic synthesis.

A significant advancement in hypervalent iodine chemistry is the development of catalytic systems where the iodoarene is used in sub-stoichiometric amounts. The active iodine(III) species is continuously regenerated in situ by a terminal oxidant, such as m-CPBA. acs.orgrsc.org

The α-tosyloxylation of ketones is a powerful transformation that installs a versatile tosyloxy group, a good leaving group, alpha to a carbonyl, yielding chiral α-tosyloxy ketones. acs.orgnih.gov Chiral iodoarene catalysts, often featuring a chiral moiety ortho to the iodine atom, are employed to induce enantioselectivity in this process. nih.govnih.gov The reaction is typically performed using the iodoarene catalyst (e.g., 10 mol%), m-CPBA as the stoichiometric oxidant, and p-toluenesulfonic acid (TSA) as the tosyl source. nih.gov While various chiral scaffolds have been developed, achieving high levels of enantioselectivity remains a significant challenge in this field. acs.org

Below is a table showing the performance of various C-N axially chiral iodoarene pre-catalysts in the α-tosyloxylation of propiophenone, demonstrating typical yields and enantiomeric excesses (ee) achieved.

| Pre-catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| 7a | 85 | 62 | nih.gov |

| 7b | 89 | 54 | nih.gov |

| 7c | 92 | 63 | nih.gov |

| 7d | 96 | 67 | nih.gov |

| 7e | 93 | 47 | nih.gov |

| 7f | 91 | 31 | nih.gov |

| 7g | 89 | 21 | nih.gov |

| 7h | 90 | 59 | nih.gov |

| 7i | 81 | 9 | nih.gov |

| 7j | 21 | 31 | nih.gov |

The substitution pattern on the iodoarene catalyst has a profound impact on its performance. A key finding has been the dramatic enhancement in catalytic activity observed upon the introduction of a sterically demanding group, such as a methyl group, ortho to the iodine atom in iodoarylamide catalysts. researchgate.netresearchgate.netacs.org Catalysts derived from 2-iodobenzoic acid often show little to no activity in the α-tosyloxylation of ketones. acs.org However, the introduction of an ortho-methyl group, as in catalysts derived from 2-iodo-3-methylbenzamide, leads to a drastic improvement in reactivity. acs.orgacs.org

This acceleration is not due to electronic effects but rather to steric destabilization of the active iodine(III) intermediate. researchgate.nethud.ac.uk Most chiral catalysts rely on a Lewis basic group (like the amide in a benzamide) positioned ortho to the iodine to coordinate the electrophilic iodine(III) center after oxidation. acs.org For the catalytic cycle to proceed, this Lewis base must dissociate to free up an electrophilic site for the incoming nucleophile (the ketone enol). acs.orgacs.org With strong Lewis bases, this dissociation can be slow or energetically prohibitive, hindering the reaction. acs.org

Catalytic Applications of Iodoarene Derivatives

Transition Metal-Free Oxidative Transformations

The iodine atom in iodoarenes like this compound can be oxidized to a hypervalent state, enabling it to act as a potent oxidant and facilitate transformations typically associated with transition metals. core.ac.uk This approach offers an environmentally benign alternative to metal-based oxidants. nih.gov By using a co-oxidant, iodoarenes can be used in catalytic amounts to perform a variety of oxidative reactions. acs.org

Recent advancements have focused on developing organocatalysts containing an iodoarene moiety to mediate these transformations with high efficiency and stereoselectivity. core.ac.uk For instance, iodoaryloxazoline catalysts have been synthesized and employed in the α-tosyloxylation of ketones. acs.org In these systems, the iodoarene is oxidized in situ to the active iodine(III) species, which then carries out the desired oxidation.

Furthermore, electrochemical methods have emerged as a sustainable way to generate hypervalent iodine species for catalysis. nih.gov This technique uses electricity to drive the iodine(I)/iodine(III) catalytic cycle, eliminating the need for chemical oxidants and reducing chemical waste. Such protocols have been successfully applied to reactions like the oxidative cyclization of N-allylic amides and the α-tosyloxylation of ketones, demonstrating broad substrate scope and functional group tolerance. nih.gov The 4-iodo substituent has been shown to be well-tolerated in these electrochemical transformations. nih.gov

Rearrangement Reactions Facilitated by Hypervalent Iodine Species

Hypervalent iodine reagents, generated from precursors such as this compound, are highly effective in mediating a wide array of oxidative rearrangement reactions. sioc-journal.cnrsc.org These reactions proceed through the formation of cationic intermediates, which then undergo rearrangement to yield functionalized molecules. nih.gov The types of rearrangements are diverse and include rsc.orgresearchgate.net-migrations, Hofmann, Beckmann, and ring-expansion or -contraction reactions. rsc.orgnih.gov

One of the most common applications is the 1,2-aryl migration in substrates like chalcones and styrenes, often mediated by reagents such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) or phenyliodine(III) diacetate (PIDA). sioc-journal.cn The mechanism involves the electrophilic addition of the hypervalent iodine reagent to a double bond, followed by the migration of an aryl group.

The Hofmann rearrangement, a classic transformation for converting primary amides into amines with one less carbon atom, can also be triggered by hypervalent iodine(III) reagents. For example, 2-iodoxybenzoic acid (IBX) has been used to initiate a Hofmann-type rearrangement in α,α-disubstituted acetamides to produce one-carbon-shorter ketones. sioc-journal.cn This highlights the ability of hypervalent iodine species to facilitate complex molecular reorganizations under mild conditions. Additionally, iodonio-Claisen rearrangements represent another class of transformations where hypervalent iodine plays a key role in C-C bond formation. beilstein-journals.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis stands at the forefront of cross-coupling chemistry due to its remarkable efficiency, functional group tolerance, and predictable reactivity.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds. The general catalytic cycle typically involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (R-X), such as an aryl iodide, inserting itself into the carbon-halogen bond. This oxidizes the palladium from the Pd(0) to the Pd(II) state, forming an organopalladium(II) complex. Aryl iodides are highly reactive substrates in this step. nih.gov

Transmetalation: The organopalladium(II) complex then reacts with an organometallic reagent (R'-M), where M is typically boron (in Suzuki coupling), tin (in Stille coupling), or zinc (in Negishi coupling). The R' group is transferred from M to the palladium center, displacing the halide and forming a new Pd(II) complex with both R and R' groups attached.

Reductive Elimination: In the final step, the two organic groups (R and R') couple and are eliminated from the palladium center, forming the desired new bond (R-R'). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

This cycle allows for the catalytic use of palladium to construct a vast array of complex molecules from simple, readily available starting materials. nih.gov

2-Iodobenzamide derivatives are valuable substrates for palladium-catalyzed arylation reactions, leading to the synthesis of various heterocyclic structures and biaryl compounds. buet.ac.bd For instance, N-propargyl-2-iodobenzamides undergo palladium-catalyzed cascade reactions with arylboronic acids (Suzuki-Miyaura coupling). nih.govbeilstein-journals.org This process involves an initial cyclocarbopalladation onto the alkyne, followed by the cross-coupling, to stereoselectively synthesize 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. nih.gov

Another important transformation is the carbonylative cyclization of 2-iodobenzamides. In these reactions, carbon monoxide is incorporated to form cyclic structures like phthalimides. Efficient methods have been developed using palladium acetate (B1210297) as a catalyst, with formic acid serving as a convenient in situ source of carbon monoxide. researchgate.net

Below is a table summarizing representative palladium-catalyzed reactions involving 2-iodobenzamide substrates.

| Starting Material | Coupling Partner | Catalyst System | Product Type | Yield (%) | Ref |

| N-propargyl-2-iodobenzamide | Phenylboronic acid | PdCl₂(PPh₃)₂ | 4-Methylene-3,4-dihydroisoquinolin-1(2H)-one | Moderate | nih.gov |

| 2-Iodobenzamide | PPh₃/I₂/HCOOH (CO source) | Pd(OAc)₂ | Phthalimide | Good to Excellent | researchgate.net |

| N-benzyl-2-iodobenzamide | 2-Alkynyltrifluoroacetanilides | Pd/Cu | Indole-substituted isoquinolinone | Not specified | beilstein-journals.org |

This table presents a selection of research findings and is not exhaustive.

More complex transformations, such as triple coupling reactions, have been developed to rapidly build molecular complexity. A notable example is the palladium-catalyzed triple coupling of 2-iodoanisoles with aryl iodides to synthesize 6H-dibenzopyran derivatives. rsc.orgresearchgate.net This reaction showcases a sophisticated cascade process where multiple C-C and C-O bonds are formed in a single operation.

In this specific transformation, a ligand such as 3-methyl-2-pyridone is crucial to accelerate the desired cross-coupling pathway and suppress unwanted side reactions like the homo-coupling of the 2-iodoanisole (B129775) starting material. rsc.orgresearchgate.net The reaction proceeds through a sequence that likely involves C-H activation and multiple cross-coupling events.

The table below details the scope of this triple coupling reaction with various aryl iodides.

| 2-Iodoanisole Derivative | Aryl Iodide | Ligand | Product | Yield (%) | Ref |

| 2-Iodoanisole | 1-Iodo-4-methylbenzene | 3-Methyl-2-pyridone | 2-Methyl-6H-dibenzo[b,d]pyran | 85 | rsc.org |

| 2-Iodoanisole | 1-Iodo-4-methoxybenzene | 3-Methyl-2-pyridone | 2-Methoxy-6H-dibenzo[b,d]pyran | 81 | rsc.org |

| 2-Iodoanisole | 1-Iodo-4-fluorobenzene | 3-Methyl-2-pyridone | 2-Fluoro-6H-dibenzo[b,d]pyran | 70 | rsc.org |

| 4-Methyl-2-iodoanisole | Iodobenzene | 3-Methyl-2-pyridone | 8-Methyl-6H-dibenzo[b,d]pyran | 82 | rsc.org |

This table illustrates the versatility of the palladium-catalyzed triple coupling reaction for synthesizing a range of dibenzopyran derivatives.

Copper-Catalyzed Cyclization and Annulation Reactions

Derivatization and Functional Group Transformations

The iodo-substituent on the aromatic ring of this compound provides a versatile handle for a variety of functional group transformations. The carbon-iodine bond can be readily converted into other functional groups through nucleophilic substitution or cross-coupling reactions. sioc-journal.cn For instance, the iodine group can be replaced by nucleophiles such as azide (B81097) and benzenethiol (B1682325) under mild conditions. sioc-journal.cn

Furthermore, the amide functionality itself can be derivatized. For example, N-alkylation of the amide nitrogen can be achieved. tcichemicals.com The synthesis of various N-substituted 2-iodo-3-methylbenzamides, such as 2-iodo-N-isopropyl-3-methylbenzamide, has been reported. mdpi.com These derivatization reactions expand the synthetic utility of this compound, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

| Starting Material | Reagent/Catalyst | Product | Reference |

| 2-Iodo-3-methylbenzoyl chloride | Isopropylamine (B41738), Triethylamine (B128534) | 2-Iodo-N-isopropyl-3-methylbenzamide | mdpi.com |

| 5-(Iodomethyl)-2-aryloxazoline | Azide | 5-(Azidomethyl)-2-aryloxazoline | sioc-journal.cn |

| 5-(Iodomethyl)-2-aryloxazoline | Benzenethiol | 5-((Phenylthio)methyl)-2-aryloxazoline | sioc-journal.cn |

Substitution of the Iodo Group with Other Halogens

The conversion of an aryl iodide to another aryl halide, known as halogen exchange (halex), is a significant transformation in organic synthesis. science.gov It allows for the strategic modulation of reactivity, where a highly reactive C-I bond can be replaced by a more stable C-Br or C-Cl bond, or vice-versa. science.gov While aryl chlorides and bromides can be converted to the more reactive aryl iodides, the reverse reaction is also synthetically useful for blocking unwanted reactivity or for the introduction of specific radionuclides. science.govmanac-inc.co.jp

Metal-mediated processes are often employed to facilitate these exchanges on aryl halides. science.gov For instance, methods for converting bromoarenes to iodoarenes include heating with an alkali iodide in the presence of a copper(I) iodide (CuI) catalyst in a polar solvent like N,N-dimethylformamide (DMF). manac-inc.co.jp Reactions involving boron trihalides (e.g., BBr₃, BCl₃) are also known to facilitate halogen exchange with organic halides through various potential mechanisms, including the formation of four-center transition states. brocku.ca

While the general methodologies for halogen exchange on aryl iodides are well-established, specific documented examples detailing the direct substitution of the iodo group in this compound with chlorine or bromine are not extensively reported in the surveyed literature. However, the established principles of these reactions suggest the feasibility of such transformations under appropriate catalytic conditions. science.govmanac-inc.co.jp

Nucleophilic Substitutions (e.g., Azide, Benzenethiol)

The carbon-iodine bond in this compound and its derivatives is susceptible to nucleophilic attack, enabling the introduction of a wide range of functional groups. This reactivity provides a direct pathway to synthesize molecules bearing nitrogen and sulfur-containing moieties.

Substitution with Azide: The introduction of an azide group is a valuable transformation, as azides are precursors to amines and can participate in cycloaddition reactions. While direct substitution on this compound is not detailed, the synthetic utility of this reaction is demonstrated in closely related iodo-containing heterocyclic systems derived from N-allyl benzamides. For example, the iodine group in an iodomethyl-dihydrooxazole derivative was successfully replaced by an azide nucleophile in high yield under mild conditions, showcasing the facility of this C-I bond transformation. sioc-journal.cn The general procedure for such reactions often involves treating the halide with sodium azide in a suitable solvent. orgsyn.org

Substitution with Benzenethiol: The reaction with sulfur nucleophiles, such as benzenethiol, provides a route to aryl sulfides. A photoinitiated reaction between 2-iodo-N-methylbenzamide and thiophenol in an aqueous alkaline medium has been shown to produce the corresponding sulfide, 2-(phenylthio)-N-methylbenzamide, in high yield. conicet.gov.ar This process demonstrates a metal-free approach to C-S bond formation at this position. conicet.gov.ar

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodo-N-methylbenzamide | Benzenethiol | KOtBu, H₂O, hv | 2-(Phenylthio)-N-methylbenzamide | 88% | conicet.gov.ar |

| 5-(Iodomethyl)-2-(p-tolyl)-4,5-dihydrooxazole | NaN₃ | NaOH, CH₃CN | 5-(Azidomethyl)-2-(p-tolyl)-4,5-dihydrooxazole | 93.2% | sioc-journal.cn |

Alkylation and Methylation Reactions

Alkylation and methylation reactions of this compound and its derivatives can occur at several positions, including the amide nitrogen or through transformations involving the iodo group.

Methylation: The methylation of benzamide (B126) derivatives is a common strategy to modify their properties. In systems related to this compound, both N-methylation and O-methylation are documented. For instance, methyl 2-hydroxy-5-iodo-3-methylbenzoate, a related precursor, can be O-methylated using dimethyl sulfate. nih.gov Furthermore, a heterocyclic derivative, 5-Iodo-7-methylbenzo[d]isoxazol-3-one, which is synthesized from a 2-hydroxy-5-iodo-3-methylbenzamide (B13926336) precursor, undergoes N-methylation with iodomethane (B122720). nih.gov These examples highlight the accessibility of methylation on functional groups within the molecular scaffold.

Alkylation: The iodo group can be a precursor for radical species that initiate intramolecular alkylation reactions. In a photo-induced multicomponent reaction, the aryl radical generated from N-(tert-butyl)-2-iodo-N-methylbenzamide participates in a 1,5-hydrogen atom transfer (HAT) from the N-methyl group. rsc.org This process forms an α-amino radical, which can then be trapped by an electrophile, leading to the alkylation of the N-methyl group's alpha position and the formation of complex 1,2-diamine structures. rsc.org This demonstrates a sophisticated use of the C-I bond to achieve remote C(sp³)-H alkylation. rsc.orgnih.gov Reductive alkylation of the parent 2-methylbenzamide (B88809) structure has also been shown to proceed with high diastereoselectivity, indicating another potential route for introducing alkyl groups into the molecule's core structure. researchgate.net

| Substrate | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 5-Iodo-7-methylbenzo[d]isoxazol-3-one | Iodomethane | N-Methylation | 5-Iodo-2,7-dimethyl-benzo[d]isoxazol-3-one | nih.gov |

| Methyl 2-hydroxy-5-iodo-3-methylbenzoate | Dimethyl sulfate | O-Methylation | 5-Iodo-3-methyl-2-methoxybenzoate | nih.gov |

| N-(tert-butyl)-2-iodo-N-methylbenzamide | Aldehyde, Amine, hv | Remote C(sp³)-H Alkylation | Vicinal Diamine Product | rsc.org |

Mechanistic Investigations of Reactions Involving 2 Iodo 3 Methylbenzamide

Elucidation of Reaction Pathways and Intermediates

Understanding the step-by-step sequence of elementary reactions and identifying the transient species involved are central to mechanistic elucidation. For 2-iodo-3-methylbenzamide, several key pathways and intermediates have been explored.

Radical reactions, which involve species with unpaired electrons, represent a significant class of transformations. In the context of this compound derivatives, the formation of radical intermediates can be a key step. rsc.orgconicet.gov.ar Upon visible light irradiation, iodoarenes like this compound derivatives can generate aryl radical species. rsc.org These aryl radicals can then undergo further reactions, such as intramolecular hydrogen atom transfer (HAT). rsc.orgconicet.gov.ar

A notable example is the 1,5-hydrogen atom transfer (HAT) process. rsc.org In certain N-substituted 2-iodobenzamides, the initially formed aryl radical can abstract a hydrogen atom from a position five atoms away, leading to the formation of a more stable α-amino radical intermediate. rsc.org This α-amino radical is a key intermediate that can then participate in subsequent bond-forming reactions. rsc.org The stability of radicals generally follows the order: tertiary > secondary > primary, which influences the preferred reaction pathway.

The generation of radicals can be initiated by various methods, including photochemically, thermally, or through chemical initiators like peroxides and azo compounds. In some cases, a single electron transfer (SET) from a suitable donor to the aryl iodide can trigger the formation of a radical anion, which then fragments to produce an aryl radical. conicet.gov.ar

Single Electron Transfer (SET) is a fundamental process in which an electron is transferred from one chemical species to another, often initiating a reaction cascade. beilstein-journals.orgresearchgate.netscispace.com In reactions involving aryl iodides like this compound, SET processes can lead to the formation of aryl radicals. beilstein-journals.orgacs.org This can occur through the transfer of an electron to the aryl iodide, forming a radical anion which subsequently cleaves the carbon-iodine bond. conicet.gov.arbeilstein-journals.org

Photoredox catalysis is a powerful tool for initiating SET reactions, using visible light to excite a photocatalyst that can then engage in electron transfer with the substrate. beilstein-journals.org The resulting aryl radical can then undergo various transformations, including C-C bond formation or reduction. beilstein-journals.org The mechanism often involves a catalytic cycle where the photocatalyst is regenerated. beilstein-journals.org

Mechanistic studies have provided evidence for the involvement of SET in various reactions. For instance, in some iron-catalyzed halogenations, the reaction is believed to proceed through a SET process from an iron-substrate complex to a halogen radical source. mdpi.com The involvement of radical intermediates in these pathways can be supported by experiments such as radical trapping with agents like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy). mdpi.com

Enolates and their equivalents are powerful nucleophiles in organic synthesis, crucial for the formation of carbon-carbon bonds. kvmwai.edu.in While direct enolate formation from this compound itself is not a primary reaction pathway, its derivatives can be involved in reactions where enolate-like reactivity is generated in a partner molecule.

For example, in palladium-catalyzed α-arylation reactions, a ketone can be converted to a silyl (B83357) enol ether, which then acts as an enolate equivalent. escholarship.org This silyl enol ether can then react with an aryl halide, a class of compounds to which this compound belongs. escholarship.org The reaction mechanism typically involves the oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by reaction with the enolate equivalent and subsequent reductive elimination to form the α-aryl ketone and regenerate the catalyst. escholarship.org

In other contexts, the reaction of an enolate with an aromatic halide can proceed through a radical nucleophilic substitution (SRN1) mechanism. This pathway involves the transfer of an electron to the aromatic halide to form a radical anion, which then fragments to an aryl radical. The aryl radical then couples with the enolate to form a new radical anion, which propagates the chain by transferring an electron to another molecule of the aromatic halide.

Role of Catalyst and Ligand Effects

Catalysts and ligands play a pivotal role in directing the outcome of chemical reactions by influencing reaction rates, selectivity, and even the operative mechanism.

In reactions involving hypervalent iodine compounds derived from this compound, Lewis bases can have a significant impact. acs.org Hypervalent iodine reagents, or iodanes, are key intermediates in many oxidation reactions. acs.org The amide group in this compound can act as an intramolecular Lewis base, coordinating to the iodine center upon oxidation to a hypervalent state. acs.org

This intramolecular coordination can stabilize the iodane (B103173) intermediate. However, for a subsequent reaction with a nucleophile to occur, this coordination must be disrupted to free up an electrophilic site on the iodine. acs.org The strength of this coordination can be a rate-limiting factor. acs.org The introduction of steric hindrance, for example by placing a methyl group ortho to the iodine (as in this compound), can destabilize this coordinated intermediate, thereby accelerating the reaction. acs.org

Furthermore, external Lewis bases can also influence the reactivity of metal complexes used in catalysis. For instance, Lewis base coordination can affect the nuclearity and reactivity of diiron imido complexes involved in C-H bond functionalization. nih.gov

The synthesis of single-enantiomer products is a major goal in modern organic chemistry, often achieved through chiral catalysis. In reactions where this compound is a precursor to a chiral catalyst, understanding the mechanism of stereoinduction is critical.

Chiral iodoarene catalysts can be designed by incorporating a chiral moiety, such as an oxazoline (B21484), ortho to the iodine atom. acs.org In such catalysts, the chiral group can control the stereochemical outcome of the reaction. For example, in the α-tosyloxylation of ketones, the chiral oxazoline can direct the approach of the enol nucleophile to the electrophilic iodane intermediate. acs.org

Computational studies have been employed to rationalize the stereoinduction process. acs.org These studies can reveal the key interactions in the transition state that lead to the observed enantioselectivity. For instance, the stereogenic center on the oxazoline ring can play a significant role in determining the facial selectivity of the nucleophilic attack. acs.org The design of the catalyst scaffold is crucial, with factors like the substitution pattern on the aromatic ring influencing both activity and selectivity. acs.org

Interactive Data Tables

Table 1: Effect of Catalyst Substituents on α-Tosyloxylation

| Entry | Catalyst Substituent (ortho to Iodine) | Activity | Selectivity | Reference |

| 1 | -CH3 | High | Improved | acs.org |

| 2 | -CF3 | Almost Inactive | N/A | acs.org |

| 3 | -OCH3 | Similar to -CH3 | Decreased | acs.org |

| 4 | Naphthyl Scaffold | Lower | N/A | acs.org |

Table 2: Proposed Mechanistic Steps in Photo-induced Reactions

| Step | Description | Intermediate(s) | Reference |

| 1 | Photo-induced Electron Transfer (PET) | Aryl radical anion | conicet.gov.ar |

| 2 | C-I Bond Cleavage | Aryl radical | rsc.orgbeilstein-journals.org |

| 3 | 1,5-Hydrogen Atom Transfer (HAT) | α-amino radical | rsc.org |

| 4 | Radical Coupling with Nucleophile | Product radical anion | |

| 5 | Electron Transfer (Propagation) | Product |

Mechanistic Probes

Hydrogen/deuterium (B1214612) (H/D) scrambling studies are a powerful tool for elucidating the reversibility of C-H bond activation steps in catalytic cycles. In reactions involving benzamides, the observation of H/D scrambling at the ortho-position indicates that the C-H activation is a reversible process. nih.govrsc.org This means that the C-H bond is broken and reformed multiple times before the subsequent, often irreversible, product-forming step. nih.gov

For example, in cobalt-catalyzed C-H functionalization reactions, deuterium labeling studies with a benzamide (B126) substrate have shown that C-H activation is fast and reversible compared to the irreversible reductive elimination that forms the final product. nih.gov When a deuterated benzamide is used, the deuterium can be found distributed among the starting material and products, confirming the reversible nature of the C-H cleavage. nih.gov The absence of H/D scrambling, on the other hand, would suggest that the C-H activation is irreversible and likely the rate-determining step of the reaction. mdpi.com

These studies provide crucial insights into the reaction mechanism, helping to distinguish between different potential pathways and to understand the relative rates of different steps in the catalytic cycle. For instance, in some palladium-catalyzed reactions, deuterium labeling has been used to support a protodepalladation mechanism over a reductive elimination pathway. chinesechemsoc.org

In the context of reactions involving 2-iodobenzamides, ligand exchange can play a role in the formation of the active catalyst and in the interaction of the catalyst with the substrate. For instance, in palladium-catalyzed reactions, the exchange of ligands on the palladium(II) center is a key step. researchgate.net The lability or inertness of a complex towards ligand exchange can significantly impact the catalytic activity. libretexts.org

Studies have shown that ligand exchange can be influenced by factors such as the nature of the ligands, the metal center, and the reaction conditions. researchgate.netrsc.org For example, weaker coordination bonds are more susceptible to selective replacement. researchgate.net The investigation of ligand exchange processes can involve techniques such as NMR spectroscopy to monitor the exchange of ligands in real-time. researchgate.netrsc.org Understanding these exchange processes can aid in the rational design of more efficient catalytic systems by controlling the stability and reactivity of the catalytic intermediates. nih.gov

Advanced Analytical and Computational Studies on 2 Iodo 3 Methylbenzamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools in modern chemistry, allowing for the non-destructive analysis of molecular structure. By probing how molecules interact with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy reveal detailed information about the connectivity and chemical environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For organic molecules like 2-Iodo-3-methylbenzamide, ¹H and ¹³C NMR are the most crucial variants, mapping the hydrogen and carbon frameworks of the molecule, respectively.

Proton NMR analysis identifies the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), integration, and multiplicity of the signals provide a wealth of structural information.

Detailed ¹H NMR analysis has been conducted on derivatives such as 2-Iodo-N-isopropyl-3-methylbenzamide in a deuterated chloroform (B151607) (CDCl₃) solvent. mdpi.com The spectrum reveals distinct signals corresponding to the aromatic protons, the N-H proton of the amide, the methyl group on the benzene (B151609) ring, and the protons of the N-isopropyl group. mdpi.com The aromatic region shows a multiplet for the three adjacent protons on the substituted benzene ring. mdpi.com A broad singlet for the amide proton (N-H) is also observed, with its chemical shift and broadness often influenced by factors like concentration and temperature. mdpi.com The methyl group attached to the ring appears as a sharp singlet, while the isopropyl group displays a multiplet for the CH proton and a doublet for the two equivalent methyl groups. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for 2-Iodo-N-isopropyl-3-methylbenzamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.33–7.05 | m (multiplet) | 3H | Aromatic (Ar-H) |

| 5.50 | brs (broad singlet) | 1H | Amide (N-H) |

| 4.41–4.21 | m (multiplet) | 1H | Isopropyl (-CH(CH₃)₂) |

| 2.45 | s (singlet) | 3H | Ring Methyl (Ar-CH₃) |

| 1.29 | d (doublet) | 6H | Isopropyl (-CH(CH₃)₂) |

| Data obtained in CDCl₃ at 500 MHz. Source: mdpi.com |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments.

For 2-Iodo-N-isopropyl-3-methylbenzamide, ¹³C NMR analysis confirms the presence of all carbon atoms in their expected chemical shift regions. mdpi.com The spectrum shows a signal for the carbonyl carbon (C=O) of the amide group at the lowest field (highest ppm value). mdpi.com The aromatic carbons appear as several distinct signals in the typical aromatic region. The carbon atom bearing the iodine (C-I) is identifiable, as are the other substituted and unsubstituted carbons of the benzene ring. mdpi.com The carbons of the N-isopropyl group and the ring's methyl group appear at the highest field (lowest ppm values). mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for 2-Iodo-N-isopropyl-3-methylbenzamide

| Chemical Shift (δ) ppm | Assignment |

| 169.9 | Carbonyl (C=O) |

| 144.2 | Aromatic (C-I) |

| 142.8 | Aromatic (C-CH₃) |

| 130.2 | Aromatic (CH) |

| 128.1 | Aromatic (CH) |

| 124.9 | Aromatic (CH) |

| 99.3 | Aromatic (C-C=O) |

| 42.1 | Isopropyl (-CH(CH₃)₂) |

| 29.1 | Ring Methyl (Ar-CH₃) |

| 22.6 | Isopropyl (-CH(CH₃)₂) |

| Data obtained in CDCl₃ at 125 MHz. Source: mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. This technique is particularly useful for identifying the presence of specific functional groups, as different types of bonds absorb IR radiation at characteristic frequencies.

The IR spectrum of 2-Iodo-N-isopropyl-3-methylbenzamide displays several key absorption bands that confirm its structure. mdpi.com A prominent band corresponding to the N-H stretching vibration of the secondary amide is observed. mdpi.com The strong absorption from the carbonyl (C=O) group stretch is also a key diagnostic feature, typically appearing in the range of 1630-1680 cm⁻¹. mdpi.com Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic methyl and isopropyl groups are present, along with various C-C and C-N stretching and bending vibrations in the fingerprint region. mdpi.com

Table 3: Key IR Absorption Bands for 2-Iodo-N-isopropyl-3-methylbenzamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3248 | N-H Stretch | Secondary Amide |

| 3069 | C-H Stretch | Aromatic |

| 2970, 2937, 2875 | C-H Stretch | Aliphatic (Isopropyl, Methyl) |

| 1657 | C=O Stretch | Amide (Amide I band) |

| 1551 | N-H Bend | Secondary Amide (Amide II band) |

| Source: mdpi.com |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) measures mass with very high accuracy, allowing for the determination of a molecule's elemental formula.

HRMS analysis of 2-Iodo-N-isopropyl-3-methylbenzamide using electrospray ionization (ESI) provides a precise mass measurement that corresponds to its protonated form [M+H]⁺. mdpi.com The experimentally determined mass is compared to the calculated mass for the expected formula (C₁₁H₁₅INO), confirming the elemental composition with a high degree of confidence. mdpi.com This technique is definitive in verifying the identity of the synthesized compound. mdpi.com

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 2-Iodo-N-isopropyl-3-methylbenzamide

| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| C₁₁H₁₅INO | 304.0198 | 304.0190 |

| Source: mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not available in the reviewed literature, the structures of closely related analogs such as 2-iodobenzamide (B1293540) and 2-iodo-N-phenylbenzamide have been determined using this technique. rcsb.org For instance, the crystal structure of 2-iodobenzamide reveals that molecules form dimers and tetramers through N-H···O hydrogen bonds, which are further assembled into sheets by C-I···π halogen bonds. rcsb.org Similarly, crystal structures have been solved for N-substituted iodo-benzamides, providing crucial information on their solid-state conformation and intermolecular interactions. rcsb.org The application of X-ray crystallography to this compound would unambiguously establish its solid-state conformation and the nature of its intermolecular packing, which is influenced by hydrogen bonding from the amide group and potential halogen bonding from the iodine substituent.

Computational Chemistry Methodologies

Computational chemistry serves as a powerful tool to model and predict the behavior of this compound at the molecular level. These theoretical approaches complement experimental findings, offering a rationale for observed reactivity and guiding the design of new synthetic pathways.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and properties of molecules like this compound. DFT calculations allow for the accurate prediction of various molecular attributes by approximating the electron density of the system.

The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and kinetic stability. acs.orgacs.org A smaller gap generally corresponds to higher reactivity, as less energy is required for electronic excitation. acs.org

The substituents on the benzene ring—the iodine atom and the methyl group—play a significant role in modulating the HOMO and LUMO energy levels. The methyl group, being electron-donating, tends to raise the energy of the HOMO, while the electronegative iodine atom has a more complex influence, affecting both inductive and resonance effects. In related iodoaryl systems, DFT calculations have shown that substituent effects are crucial for tuning electronic properties and, consequently, reactivity. For instance, replacing the ortho-methyl group with a strongly electron-withdrawing group like trifluoromethyl can render a derived catalyst almost inactive. acs.org

Table 1: Predicted Effects of Substituents on the Electronic Properties of the Benzamide (B126) Ring

| Substituent | Position | Electronic Effect | Predicted Impact on HOMO-LUMO Gap |

|---|---|---|---|

| Iodine | 2 | Electron-withdrawing (inductive), σ-hole donor | Modulates gap, creates electrophilic site |

This table is based on established principles of physical organic chemistry and findings from related computational studies.

While specific DFT predictions for the vibrational frequencies of this compound are not extensively published, such calculations are a standard output of computational frequency analysis. acs.orgresearchgate.net These predictions are invaluable for interpreting experimental infrared (IR) spectra. For the closely related compound, 2-Iodo-N-isopropyl-3-methylbenzamide, experimental IR spectroscopy has identified key vibrational modes. These experimental values serve as a benchmark for validating the accuracy of computational methods.

Table 2: Experimental Infrared (IR) Frequencies for the Analog 2-Iodo-N-isopropyl-3-methylbenzamide

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3248 | N-H stretch |

| 2970, 2937 | C-H stretch (aliphatic) |

| 1657 | C=O stretch (Amide I) |

| 1551 | N-H bend (Amide II) |

| 1459 | C-H bend |

Data sourced from experimental analysis of a closely related analog.

The charge distribution in this compound is highly anisotropic, a feature central to its interactions. A key characteristic of the iodine atom in iodoarenes is the presence of a "σ-hole," an electropositive region along the extension of the C-I covalent bond. This feature arises from the distribution of electron density around the iodine atom and allows it to act as a halogen bond donor, engaging in attractive interactions with Lewis bases.

Computational modeling via electrostatic potential (ESP) maps can visualize these charge distributions. For this compound, an ESP map would be expected to show a negative potential (red) around the amide oxygen and a positive potential (blue) associated with the amide hydrogens and the σ-hole of the iodine. The interplay between these regions governs the molecule's crystal packing and its ability to bind to other molecules or biological targets.

Table 3: Expected Electrostatic Potential Features of this compound

| Molecular Region | Expected Electrostatic Potential | Role in Intermolecular Interactions |

|---|---|---|

| Amide Oxygen | Negative | Hydrogen bond acceptor |

| Amide Protons | Positive | Hydrogen bond donor |

| Iodine Atom (σ-hole) | Positive | Halogen bond donor |

This table describes features predicted from the principles of halogen bonding and molecular electrostatic potentials.

Molecular modeling techniques, including conformational searches and energy profiling, are essential for understanding the three-dimensional structure of this compound and its influence on reactivity. The orientation of the amide group relative to the benzene ring and the steric influence of the ortho-iodo and meta-methyl groups determine the molecule's preferred conformations.

Studies on catalysts derived from this compound have demonstrated that the ortho-substituent is critical in dictating the conformation of reaction intermediates. acs.org The methyl group, in particular, can introduce torsion strain that favors specific rotational isomers, thereby influencing the approach of a substrate and enhancing catalytic activity. acs.orgresearchgate.net For example, the presence of the methyl group ortho to the iodine was found to favor a specific protonation pathway in a catalyst intermediate, which was crucial for its function. researchgate.net This conformational control is a key factor in predicting the reactivity and selectivity of molecules derived from this scaffold.

Computational studies have been instrumental in elucidating the mechanisms of stereochemical control in reactions involving derivatives of this compound. A notable example is the use of a chiral iodoaryloxazoline catalyst, synthesized from a this compound precursor, in the enantioselective α-tosyloxylation of ketones. acs.org

DFT calculations were used to rationalize the stereoinduction process. acs.org The study revealed that the reaction proceeds through two key cationic intermediates, Int-A and Int-B . In Int-A , the oxazoline (B21484) nitrogen coordinates to the iodine center. In Int-B , the oxazoline oxygen interacts with the iodine. The calculations showed that the presence of the methyl group ortho to the iodine in the catalyst's backbone destabilizes one intermediate relative to another, thereby favoring a specific reaction pathway that leads to the observed enantioselectivity. acs.orgresearchgate.net This work highlights how computational modeling can directly link a structural feature—the methyl group—to the stereochemical outcome of a reaction.

Table 4: Summary of Computational Findings on Stereochemical Control

| Computational Finding | Significance | Reference |

|---|---|---|

| Identification of two key intermediates (Int-A , Int-B ) | Elucidated the reactive species in the catalytic cycle. | acs.orgresearchgate.net |

| Energy difference between intermediates | Showed that the ortho-methyl group influences the relative stability of intermediates. | acs.orgresearchgate.net |

| Analysis of protonation states | Revealed that the catalyst's resting state and active state differ in protonation. | acs.org |

Density Functional Theory (DFT) Calculations

Integration of Experimental and Computational Data for Comprehensive Understanding

The synergy between experimental data and computational studies provides a holistic understanding of a molecule's behavior. Experimental techniques can validate the predictions made by computational models, while computational studies can offer mechanistic insights into experimental observations. This integrated approach is becoming increasingly crucial in modern chemical and pharmaceutical research. nih.govsoton.ac.uk

For instance, experimental data from techniques like X-ray crystallography can provide the precise three-dimensional structure of a ligand-protein complex, which can then be used as a starting point for more detailed computational analyses, such as molecular dynamics simulations. Conversely, computational predictions can guide the design of new experiments, making the research process more efficient and targeted. nih.gov

In the context of this compound, while its basic chemical properties are documented, there is a notable absence of published research that integrates experimental findings with computational studies to explore its potential biological activities or reaction mechanisms in a comprehensive manner. chemicalbook.com Studies on similar molecules have shown the power of combining experimental and theoretical approaches to quantify chemical properties and understand reaction stereoselectivity. acs.org The application of such integrated methodologies to this compound remains a potential area for future research.

Future Research Directions and Perspectives

Development of Novel Synthetic Transformations Utilizing 2-Iodo-3-methylbenzamide Scaffolds

The this compound framework is a versatile building block for the construction of complex molecular architectures. Future research will likely focus on expanding its utility in novel synthetic transformations. For instance, its derivatives have been instrumental in the synthesis of spiro isoindolinone-indolines and 1,2-disubstituted indoles. researchgate.net A reported one-pot strategy for creating spiro-isoindolinone-benzosultams through a Ruthenium(II)-catalyzed sequential C-C and C-N bond formation highlights the atom-economical potential of this scaffold. researchgate.net

Further exploration into intramolecular annulation reactions, such as those catalyzed by rhodium(III) for constructing fused indolizidinone moieties, could lead to the synthesis of biologically active compounds. mdpi.com The development of new methods for C-N cross-coupling reactions, a cornerstone of pharmaceutical and materials chemistry, represents another significant area of future work. nih.govkaust.edu.sa The inherent reactivity of the iodo- and benzamide (B126) groups offers a dual handle for orchestrating complex cascade reactions, enabling the efficient assembly of intricate molecular frameworks.

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The development of more efficient and selective catalytic systems is crucial for maximizing the synthetic potential of this compound. While palladium-catalyzed cross-coupling reactions are well-established, future research will likely explore alternative, more sustainable, and cost-effective catalytic systems. acs.orgeie.gr For example, cobalt-catalyzed C-N cross-coupling reactions in water present a greener alternative to traditional methods. researchgate.net

Furthermore, the use of iodoarene compounds as organocatalysts in hypervalent iodine(III)-mediated transformations is a rapidly growing field. core.ac.uk Research into tuning the electronic and steric properties of the this compound scaffold could lead to the development of highly active and enantioselective catalysts for a variety of oxidative transformations. acs.orgresearchgate.net The exploration of novel ligands and co-catalysts will also be essential for enhancing the reactivity and expanding the scope of reactions involving this versatile compound.

Advanced Mechanistic Insights into Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is paramount for optimizing existing transformations and designing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate pathways of these reactions. For example, understanding the role of the ortho-methyl group in influencing catalyst activity and selectivity in iodoaryloxazoline-catalyzed reactions can guide the design of more efficient catalysts. acs.org

Investigating the intermediates and transition states in metal-catalyzed cross-coupling reactions will provide valuable information for controlling reaction outcomes. researchgate.net Mechanistic studies on the formation of hypervalent iodine reagents from this compound and their subsequent reactivity will also be a key area of focus, offering insights into their role as powerful oxidizing agents and group transfer reagents. nih.govacs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. mdpi.com In the context of this compound, these technologies can be employed to predict the outcomes of novel reactions, optimize reaction conditions, and even design new catalysts. nih.govbeilstein-journals.org By training ML models on large datasets of reactions involving similar iodoarene compounds, it may be possible to predict the feasibility and yield of new transformations with a high degree of accuracy. researchgate.net

Potential Applications in Advanced Materials Science

The unique properties of this compound and its derivatives make them promising candidates for applications in advanced materials science. The iodo-substituent provides a handle for creating polymers and other materials with tailored properties. For instance, iodoarene-containing polyesters have been synthesized and evaluated for their potential as biodegradable X-ray contrasting agents. core.ac.uk

Future research could explore the incorporation of the this compound scaffold into polymers to enhance their thermal stability, flame retardancy, or optical properties. The ability to form poly(arylamide)s through cross-coupling reactions opens up possibilities for creating high-performance polymers with unique characteristics. mdpi.com The development of new materials based on this versatile compound could have significant impacts in fields ranging from medicine to electronics.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 2-Iodo-3-methylbenzamide?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the aromatic substitution pattern and methyl group placement. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment (>95% purity threshold for research-grade material). For iodinated compounds, inductively coupled plasma mass spectrometry (ICP-MS) can quantify iodine content and detect halide impurities. Ensure all solvents and reference standards are documented with manufacturer details, batch numbers, and purity grades to ensure reproducibility .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Employ directed iodination strategies using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to reduce over-iodination. Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) can isolate the target compound. Document reaction yields and byproduct profiles to refine stoichiometric ratios .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent photolytic degradation and oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and analyze degradation products via LC-MS. Avoid aqueous buffers or polar aprotic solvents for long-term storage due to potential hydrolysis of the benzamide group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

- Methodological Answer : Cross-validate data using complementary techniques. For instance, if NMR suggests an unexpected substitution pattern, employ X-ray crystallography for definitive structural confirmation. If IR shows anomalous carbonyl stretching frequencies, test for solvent interactions or hydration states using Karl Fischer titration. Publish raw data and detailed experimental conditions (e.g., solvent, temperature) to enable peer troubleshooting .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the compound’s electronic properties, such as iodine’s leaving-group potential. Compare computed activation energies with experimental kinetic data (e.g., Suzuki-Miyaura coupling yields). Validate predictions via controlled experiments using Pd(PPh₃)₄ catalysts and aryl boronic acid partners, documenting turnover frequencies and regioselectivity .

Q. How should researchers design dose-response studies to evaluate the biological activity of this compound?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate assays. Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO <0.1%). Measure IC₅₀ values via nonlinear regression analysis (GraphPad Prism) and validate with orthogonal assays (e.g., fluorescence polarization for binding affinity). Report statistical significance (p < 0.05) and confidence intervals to address variability .

Data Presentation and Reproducibility

Q. What standards should be followed when reporting synthetic yields and spectroscopic data?

- Methodological Answer : Adopt the International Journal of English and Education guidelines:

- Tables : Include columns for batch number, yield (%), purity (HPLC), and spectral validation (e.g., NMR δ values).

- Figures : Annotate chromatograms with retention times and integration percentages.

- Raw Data : Provide supplementary files for NMR FID data, LC-MS chromatograms, and crystallographic CIF files. Avoid duplicating data in text and figures .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality control (QC) protocols:

- In-process testing : Monitor intermediate purity via TLC at each synthetic step.

- Final product : Use a predefined acceptance criterion (e.g., ≥97% purity via HPLC).

- Documentation : Record deviations (e.g., solvent lot changes) and correlate with yield/purity trends. Publish QC data to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.